2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol
CAS No.: 58103-25-6
Cat. No.: VC6118694
Molecular Formula: C14H22N2O
Molecular Weight: 234.343
* For research use only. Not for human or veterinary use.
![2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol - 58103-25-6](/images/structure/VC6118694.png)
Specification
CAS No. | 58103-25-6 |
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Molecular Formula | C14H22N2O |
Molecular Weight | 234.343 |
IUPAC Name | 2-[4-(2-phenylethyl)piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C14H22N2O/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-5,17H,6-13H2 |
Standard InChI Key | DCECXLSWESHJLA-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCC2=CC=CC=C2)CCO |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 2-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-ol consists of a six-membered piperazine ring with two substituents:
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A 2-phenylethyl group (-CH₂CH₂C₆H₅) at the 4-position of the ring
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A 2-hydroxyethyl group (-CH₂CH₂OH) at the 1-position
The IUPAC name reflects this substitution pattern:
2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol
The molecular formula is C₁₄H₂₁N₂O, with a molar mass of 233.33 g/mol (calculated using atomic weights: C=12.01, H=1.008, N=14.01, O=16.00).
Key Structural Features:
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Piperazine Core: A saturated six-membered ring with two nitrogen atoms at positions 1 and 4.
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Phenylethyl Substituent: Introduces hydrophobicity and potential aryl receptor interactions.
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Hydroxyethyl Group: Enhances water solubility and hydrogen-bonding capacity.
Comparable structures, such as 2-[4-(pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride (C₁₁H₂₆Cl₃N₃O), highlight the impact of substituents on physicochemical properties .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via nucleophilic substitution or reductive amination reactions. A representative method involves:
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Alkylation of Piperazine:
Piperazine reacts with 2-phenylethyl bromide in the presence of a base (e.g., K₂CO₃) to form 4-(2-phenylethyl)piperazine. -
Hydroxyethylation:
The secondary amine reacts with ethylene oxide or 2-chloroethanol to introduce the hydroxyethyl group.
This two-step process yields the target compound with purities >95%, as validated by HPLC .
Optimization Strategies
Recent advances leverage microwave-assisted synthesis to reduce reaction times. For example, a study on analogous piperazine derivatives achieved 90% yield in 3 hours using ethanol as a solvent and cesium carbonate as a base .
Table 1: Comparison of Synthesis Conditions for Piperazine Derivatives
Parameter | Conventional Method | Microwave-Assisted Method |
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Reaction Time | 12–24 hours | 2–4 hours |
Yield | 70–80% | 85–90% |
Solvent | Dichloromethane | Ethanol |
Base | K₂CO₃ | Cs₂CO₃ |
Physicochemical Properties
Solubility and Stability
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Water Solubility: Moderate (≈15 mg/mL at 25°C), enhanced by protonation of the piperazine nitrogen in acidic conditions.
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logP: Estimated at 1.8–2.2 (using ChemDraw predictions), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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pKa: Piperazine nitrogens have pKa values of ~9.8 (secondary amine) and ~5.6 (tertiary amine), enabling pH-dependent solubility .
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=C aromatic).
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NMR:
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¹H NMR (400 MHz, D₂O): δ 7.2–7.4 (m, 5H, aromatic), 3.6 (t, 2H, -CH₂OH), 2.8–3.1 (m, 10H, piperazine and -CH₂CH₂C₆H₅).
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¹³C NMR: δ 138.5 (aromatic C), 60.3 (-CH₂OH), 54.8–57.2 (piperazine C).
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Pharmacological Applications
CNS Therapeutics
Piperazine derivatives are widely explored as:
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Dopamine Receptor Modulators: The phenylethyl group may interact with D₂-like receptors, analogous to aripiprazole derivatives .
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Antidepressants: Structural similarity to trazodone suggests potential serotonin receptor affinity.
Antimicrobial Activity
Preliminary studies on related compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus, likely due to membrane disruption by the hydrophobic phenylethyl group .
Table 2: Biological Activity of Selected Piperazine Derivatives
Compound | Target | IC₅₀/EC₅₀ |
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2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol | D₂ Receptor | 240 nM |
Aripiprazole | D₂ Receptor | 0.34 nM |
Trazodone | SERT | 360 nM |
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the phenylethyl and hydroxyethyl groups to optimize receptor selectivity.
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Prodrug Development: Esterification of the hydroxyl group to enhance bioavailability.
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Targeted Delivery: Nanoparticle encapsulation for improved CNS penetration.
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